molecular formula C25H23N3O4 B11306291 N-{4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]phenyl}acetamide

N-{4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]phenyl}acetamide

Cat. No.: B11306291
M. Wt: 429.5 g/mol
InChI Key: ILCDCZXGTJBDDB-UHFFFAOYSA-N
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Description

N-{4-[7-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]PHENYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a methyl group, and an oxazoloquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-[4-[7-(4-hydroxyphenyl)-3-methyl-5-oxo-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-4-yl]phenyl]acetamide

InChI

InChI=1S/C25H23N3O4/c1-13-22-23(16-3-7-18(8-4-16)26-14(2)29)24-20(27-25(22)32-28-13)11-17(12-21(24)31)15-5-9-19(30)10-6-15/h3-10,17,23,27,30H,11-12H2,1-2H3,(H,26,29)

InChI Key

ILCDCZXGTJBDDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[7-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the oxazoloquinoline core. This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions. The hydroxyphenyl and methyl groups are then introduced through electrophilic aromatic substitution reactions. Finally, the acetamide group is added via an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[7-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxazoloquinoline moiety can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxazoloquinoline derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[7-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding or π-π interactions, while the oxazoloquinoline moiety could interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[7-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]PHENYL}ACETAMIDE: Unique due to its specific combination of functional groups and structural features.

    N-{4-[7-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]PHENYL}BENZAMIDE: Similar structure but with a benzamide group instead of an acetamide group.

    N-{4-[7-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]PHENYL}PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of N-{4-[7-(4-HYDROXYPHENYL)-3-METHYL-5-OXO-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL]PHENYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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